molecular formula C13H11NO5 B1210074 2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid

2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid

Cat. No. B1210074
M. Wt: 261.23 g/mol
InChI Key: OJNUJVDZJSIQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid is a member of furans and an aromatic amide.

Scientific Research Applications

Electrochemical Behavior and Reduction

2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid exhibits significant electrochemical behavior. A study by Mandić, Nigović, and Šimunić (2004) on the electrochemical reduction of related azo-benzoic acids suggests the compounds undergo predominant reduction as hydrazone tautomers, leading to hydrazo compounds. This process follows a DISP2 mechanism, ultimately yielding amino salicylic acid derivatives. This finding is crucial for understanding the electrochemical properties of similar benzoic acid derivatives (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis in Natural Products

The compound is a precursor in the biosynthesis of various natural products. Kang, Shen, and Bai (2012) discuss the role of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a structurally related compound, in the biosynthesis of a large group of natural products including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This indicates the potential role of 2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid in similar biosynthetic pathways (Kang, Shen, & Bai, 2012).

Spectroscopic Characterization

The compound's structural and spectroscopic characterization has been a subject of research. For example, Baul, Das, Chandra, Mitra, and Pyke (2009) investigated similar azo-benzoic acids using NMR, UV-VIS, and IR spectroscopic techniques. Their findings are relevant for understanding the spectral properties of 2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Antimicrobial and Antioxidant Properties

The compound, being a derivative of benzoic acid, may have potential antimicrobial and antioxidant properties. Research by Parekh et al. (2005) on Schiff bases derived from 4-aminobenzoic acid, which shares structural similarities with 2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid, showed significant antibacterial activity. This suggests possible applications in antimicrobial research (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

properties

Product Name

2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

2-hydroxy-5-[(5-methylfuran-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H11NO5/c1-7-2-5-11(19-7)12(16)14-8-3-4-10(15)9(6-8)13(17)18/h2-6,15H,1H3,(H,14,16)(H,17,18)

InChI Key

OJNUJVDZJSIQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.